Emethallicin A

Description

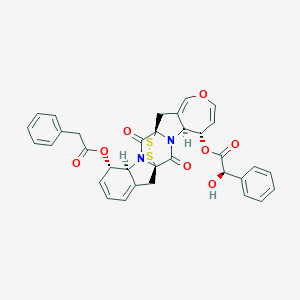

Emethallicin A is an epidithiodioxopiperazine (ETP) natural product isolated from the fungus Emericella heterothallica. Structurally, it features a disulfide bridge (-S-S-) across its diketopiperazine core and a seven-membered dihydrooxepine ring . This compound exhibits potent inhibition of histamine release and 5-lipoxygenase, making it a candidate for anti-inflammatory and immunomodulatory applications . Its biosynthesis involves oxidative crosslinking of cysteine residues, a hallmark of ETPs, which contributes to its bioactive conformation .

Properties

CAS No. |

125187-56-6 |

|---|---|

Molecular Formula |

C34H28N2O8S2 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C34H28N2O8S2/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1 |

InChI Key |

JJGPWGDUIHLXRM-TYQBLOPUSA-N |

SMILES |

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |

Isomeric SMILES |

C1C2=CC=C[C@@H]([C@H]2N3[C@]14C(=O)N5[C@@H]6[C@H](C=COC=C6C[C@]5(C3=O)SS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |

Canonical SMILES |

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |

Synonyms |

emethallicin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

ETPs are characterized by their diketopiperazine scaffold and sulfur bridges. Emethallicin A and its analogs differ in sulfur connectivity, substituents, and macrocyclic modifications:

| Compound | Sulfur Configuration | Key Structural Features | Source Organism |

|---|---|---|---|

| This compound | Disulfide (-S-S-) | Dihydrooxepine ring, ester groups | Emericella heterothallica |

| Emethallicin B | Tetrasulfide (-S₄-) | Same carbon skeleton as apoaranotin | Emericella heterothallica |

| Emethallicin C | Tetrasulfide (-S₄-) | Structural isomer of B, differing in sulfur | Emericella heterothallica |

| Emethallicin D | Trisulfide (-S₃-) | Similar to apoaranotin skeleton | Emericella heterothallica |

| Emethallicin E | Bis(methylthio) | Methylthio (-SMe) substituents | Synthetic/Total Synthesis |

| Gliotoxin | Disulfide (-S-S-) | Hexacyclic structure, pro-apoptotic | Aspergillus fumigatus |

| Apoaranotin | Disulfide (-S-S-) | Lacks dihydrooxepine ring | Arachniotus aureus |

Key Observations :

- This compound shares a carbon skeleton with apoaranotin but differs in ester substituents .

- The dihydrooxepine ring in this compound and acetylaranotin enhances conformational rigidity, influencing bioactivity .

- Methylthio groups in Emethallicin E improve stability compared to disulfides, which are prone to redox cycling .

Key Observations :

- Sulfur bridge multiplicity correlates with potency: Tetrasulfides (Emethallicin B) exhibit stronger histamine inhibition than disulfides (A) .

- Gliotoxin’s cytotoxicity limits its therapeutic use, whereas Emethallicins A–D demonstrate lower cytotoxicity (IC₅₀ > 50 µM in normal cells) .

Structure-Activity Relationships (SAR)

- Sulfur Bridges : Disulfides (-S-S-) vs. tetrasulfides (-S₄-) impact redox activity and target engagement. Tetrasulfides enhance potency but increase metabolic instability .

- Substituents : Ester groups in this compound vs. methylthio groups in Emethallicin E modulate solubility and membrane permeability .

- Macrocyclic Rings : Dihydrooxepine rings improve target binding affinity compared to linear ETPs like gliotoxin .

Q & A

Q. What are the established protocols for synthesizing Emethallicin A, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step organic reactions, including [describe general steps, e.g., cyclization, catalytic hydrogenation]. To ensure reproducibility, researchers must document reagent purity (e.g., ≥98% by HPLC), solvent batch details, and reaction conditions (temperature, pressure, time). Validation via spectral characterization (NMR, HRMS) and comparison with literature data is critical . For novel synthetic routes, include step-by-step optimization data (e.g., yield variations with catalysts) in supplementary materials to aid replication .

Q. What in vitro assays are most effective for evaluating this compound’s bioactivity, and how should controls be designed?

Common assays include cell viability (MTT assay), enzyme inhibition (IC50 determination), and binding affinity studies (SPR or ITC). Controls must include:

- Positive controls (e.g., known inhibitors for enzyme studies).

- Negative controls (vehicle-only treatments).

- Baseline measurements (untreated cells/systems). Statistical rigor requires triplicate experiments with error margins ≤15% . For cytotoxicity studies, report EC50 values with 95% confidence intervals .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

Cross-validate data using orthogonal methods:

- Solubility : Compare shake-flask vs. HPLC-derived measurements.

- Stability : Conduct accelerated degradation studies under varied pH/temperature and analyze via LC-MS. Discrepancies may arise from impurities or polymorphic forms; thus, include XRPD and DSC data for crystalline characterization .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in this compound’s dose-response data across studies?

Apply meta-analysis techniques:

- Pool data from independent studies using random-effects models to account for heterogeneity.

- Perform sensitivity analysis to identify outliers (e.g., studies with non-standardized cell lines).

- Use Bayesian regression to quantify uncertainty in EC50/IC50 values . Document raw datasets and analysis code in repositories like Zenodo for transparency .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be optimized to balance novelty and feasibility?

- Prioritize derivatives based on computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis.

- Use factorial experimental design to test substituent combinations efficiently, reducing redundant trials .

- Validate SAR trends with in vivo models (e.g., murine efficacy studies) to confirm translational relevance .

Q. What methodologies are critical for integrating this compound into combination therapies while minimizing off-target effects?

- Synergy analysis : Calculate combination indices (CI) via the Chou-Talalay method, testing ratios aligned with physiological concentrations .

- Pharmacokinetic profiling : Use LC-MS/MS to monitor drug-drug interactions (e.g., CYP450 inhibition) in co-administered regimens .

- Transcriptomic screening (RNA-seq) to identify off-target pathways affected by combination treatments .

Methodological Best Practices

Q. How should researchers design a robust literature review to contextualize this compound’s mechanism of action?

- Search strategy : Use databases like PubMed and SciFinder with keywords: “this compound AND (mechanism OR target).” Filter for studies with ≥3 biological replicates.

- Critical appraisal : Evaluate studies for bias using tools like SYRCLE’s risk-of-bias checklist for preclinical research .

- Gaps identification : Highlight unresolved questions (e.g., conflicting kinase inhibition data) to justify novel hypotheses .

Q. What steps are essential for validating this compound’s target engagement in complex biological systems?

- Pull-down assays : Use biotinylated this compound with streptavidin beads to isolate target proteins, followed by Western blot/MS identification .

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- CRISPR knockouts : Validate specificity by abolishing activity in target-deficient cell lines .

Data Presentation and Reproducibility

Q. How should raw data from this compound studies be curated to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Metadata : Include experimental conditions (e.g., pH, temperature), instrument models, and software versions.

- Formats : Save spectral data as JCAMP-DX files; tabulate biological data in CSV/Excel with headers .

- Repositories : Deposit datasets in discipline-specific repositories (e.g., ChEMBL for bioactivity data) .

Q. What criteria should guide the selection of analytical techniques for this compound metabolite identification?

- High-resolution mass spectrometry (HRMS) : Resolve metabolites with mass accuracy ≤3 ppm.

- NMR-guided isolation : Use semi-preparative HPLC to purify metabolites for structural elucidation .

- In silico tools : Predict metabolic pathways with software like Meteor Nexus to prioritize likely metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.